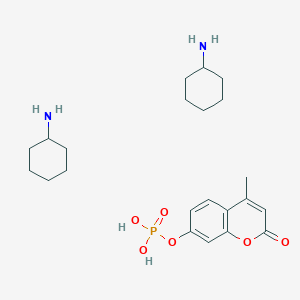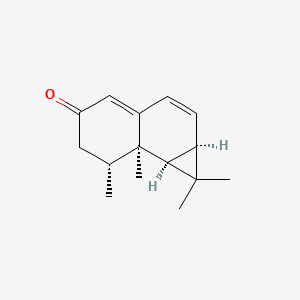
Aristola-1(10),8-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aristol-1(10),8-dien-2-one is a sesquiterpene compound that can be isolated from the rhizome of Nardostachys chinensis of Valerianaceae . It is used for research purposes . This compound holds immense potential in the research for inflammatory and immune-related afflictions .
Molecular Structure Analysis
The molecular weight of Aristola-1(10),8-dien-2-one is 216.32 . Its chemical formula is C15H20O . The IUPAC name is (1aS,7S,7aS,7bR)-1,1,7,7a-tetramethyl-1H,1aH,5H,6H,7H,7aH,7bH-cyclopropa[a]naphthalene . The molecule contains a total of 39 bonds, including 17 non-H bonds, 2 multiple bonds, 2 double bonds, and various ring structures .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 216.32 and a chemical formula of C15H20O . More detailed physical and chemical properties are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Phytochemical Analysis : Aristola-1(10),8-dien-2-one has been identified in the liverwort Bazzania japonica through hydrodistillation and spectroscopic methods. This study contributes to understanding the chemical constituents of liverworts and their potential applications (Lu et al., 2003).
Toxicological Assessment : this compound is a component of Aristolochia species, which are used as herbal medicines. These species can cause aristolochic acid nephropathy, a disease linked to kidney failure and renal cancer. The presence of this compound in various Aristolochia species and its implications for human health have been investigated (Michl et al., 2016).
Ethnopharmacological Review : this compound's presence in Aristolochia species, widely used medicinally across many regions, poses a public health risk due to potential toxicity. A systematic assessment of the content of aristolochic acids in these species is needed to evaluate the health risks associated with their use (Heinrich et al., 2009).
Pharmacological Studies : this compound, among other compounds, has been explored for its interactions with various human hormonal and reproductive health receptors. This research suggests potential applications in drug development for treating hormonal conditions (Sakhteman et al., 2020).
Nephrotoxicity Research : The role of aristolactam I, a metabolite of aristolochic acid and related to this compound, in nephrotoxicity has been investigated. This research is significant for understanding the toxic mechanisms involved in aristolochic acid nephropathy, a kidney disease (Deng et al., 2021).
Biochemical and Molecular Investigations : Studies have been conducted to understand the formation of DNA adducts by aristolochic acids and their metabolites, including aristolactams. These investigations are crucial for understanding the carcinogenic and mutagenic activities of these compounds (Stiborová et al., 1999).
Public Health Implications : The health risks associated with aristolochic acids, including those related to this compound, have been reviewed, highlighting the global scope of aristolochic acid nephropathy and its association with certain cancers (Grollman, 2013).
Wirkmechanismus
Target of Action
Aristola-1(10),8-dien-2-one is a sesquiterpene compound It’s known to have potential in the research for inflammatory and immune-related afflictions .
Mode of Action
Given its potential role in inflammatory and immune-related research , it may interact with targets involved in these processes
Biochemical Pathways
Given its potential role in inflammation and immunity , it may influence pathways related to these biological processes.
Result of Action
Given its potential in inflammatory and immune-related research , it may modulate cellular processes related to these conditions.
Biochemische Analyse
Biochemical Properties
It is known to be a sesquiterpene compound
Molecular Mechanism
It is known that sesquiterpenes can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,6,7,7b-tetrahydrocyclopropa[a]naphthalen-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-9-7-11(16)8-10-5-6-12-13(14(12,2)3)15(9,10)4/h5-6,8-9,12-13H,7H2,1-4H3/t9-,12-,13+,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGPISMIHLVLSK-JWFUOXDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C2C1(C3C(C3(C)C)C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C2[C@]1([C@H]3[C@H](C3(C)C)C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

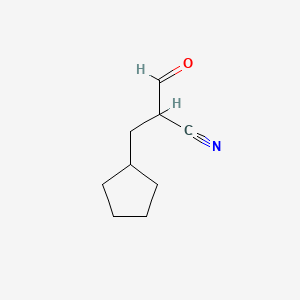
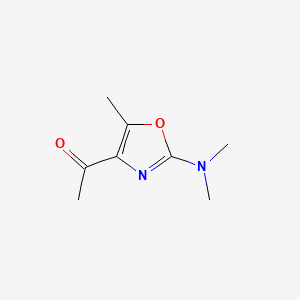
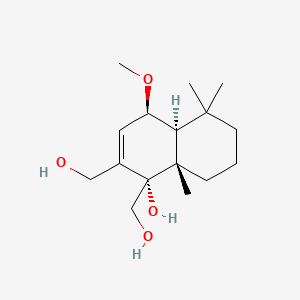
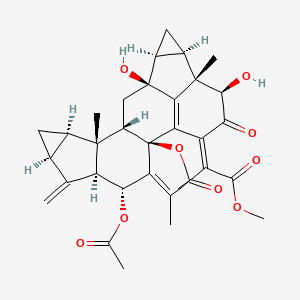

![Procaine hydrochloride, [3,5-3H]](/img/structure/B593558.png)
![[4-[4-(Thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanamine;hydrochloride](/img/structure/B593559.png)


